Ethyl 2-iodo-4-methoxybenzoate
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Overview
Description
Ethyl 2-iodo-4-methoxybenzoate: is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and methoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-iodo-4-methoxybenzoate can be synthesized through the esterification of 2-iodo-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or hydrochloric acid to yield the ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation to remove excess ethanol and isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-iodo-4-methoxybenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted benzoates.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield alcohols.
Scientific Research Applications
Chemistry: Ethyl 2-iodo-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. It is used in the development of drugs targeting specific enzymes or receptors.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-iodo-4-methoxybenzoate depends on its application. In organic synthesis, it acts as a substrate for various chemical reactions, undergoing transformations to yield desired products. In medicinal chemistry, its mechanism involves interaction with biological targets such as enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Ethyl 2-iodo-4,5-dimethoxybenzoate: Similar structure with an additional methoxy group.
Methyl 4-iodo-2-methoxybenzoate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 4-methoxybenzoate: Lacks the iodine substituent.
Uniqueness: Ethyl 2-iodo-4-methoxybenzoate is unique due to the presence of both iodine and methoxy groups on the benzene ring, which imparts distinct reactivity and properties. The iodine atom makes it a versatile intermediate for further functionalization, while the methoxy group influences its electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 2-iodo-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEWISMZPRLPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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